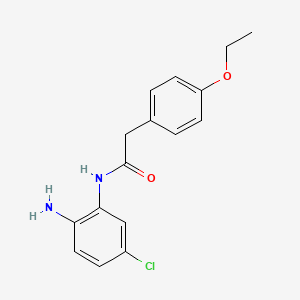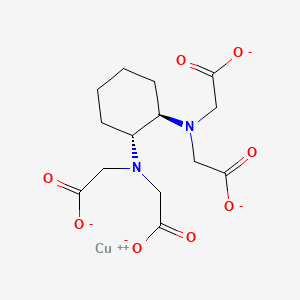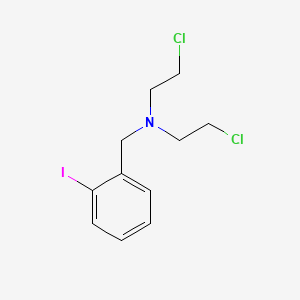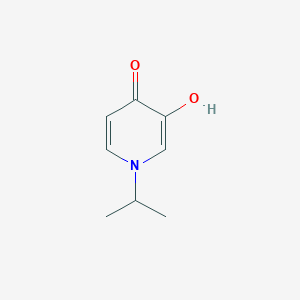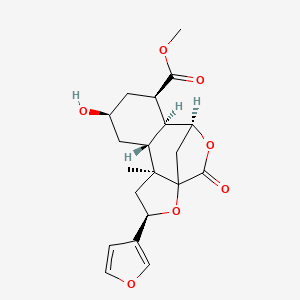
Diosbulbin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diosbulbin A involves several steps, starting from the extraction of the compound from Dioscorea bulbifera. The extraction process typically involves the use of organic solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods
advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future .
Analyse Chemischer Reaktionen
Types of Reactions
Diosbulbin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a starting material for the synthesis of complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Studied for its anticancer properties, particularly against lung cancer cells.
Wirkmechanismus
The mechanism of action of Diosbulbin A involves its interaction with various molecular targets and pathways. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of key proteins such as AKT1, DHFR, and TYMS. This compound may also inhibit the activation of these proteins, leading to reduced cell proliferation and increased cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diosbulbin B: Another diterpenoid lactone found in Dioscorea bulbifera, known for its hepatotoxic effects.
Diosbulbin C: Exhibits anticancer activity similar to Diosbulbin A but with different molecular targets
Uniqueness
This compound is unique due to its specific molecular structure and its ability to interact with multiple targets in cancer cells. Its distinct mechanism of action and potential therapeutic applications make it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
20086-05-9 |
|---|---|
Molekularformel |
C20H24O7 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
methyl (3R,5S,6R,8R,10R,11S,12S)-3-(furan-3-yl)-8-hydroxy-5-methyl-14-oxo-2,13-dioxatetracyclo[10.2.1.01,5.06,11]pentadecane-10-carboxylate |
InChI |
InChI=1S/C20H24O7/c1-19-7-14(10-3-4-25-9-10)27-20(19)8-15(26-18(20)23)16-12(17(22)24-2)5-11(21)6-13(16)19/h3-4,9,11-16,21H,5-8H2,1-2H3/t11-,12+,13+,14+,15-,16+,19-,20?/m0/s1 |
InChI-Schlüssel |
OPNWTAMLIMDKEY-QGILWXNYSA-N |
Isomerische SMILES |
C[C@@]12C[C@@H](OC13C[C@@H]([C@H]4[C@H]2C[C@H](C[C@H]4C(=O)OC)O)OC3=O)C5=COC=C5 |
Kanonische SMILES |
CC12CC(OC13CC(C4C2CC(CC4C(=O)OC)O)OC3=O)C5=COC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13738093.png)
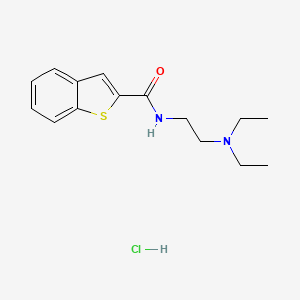
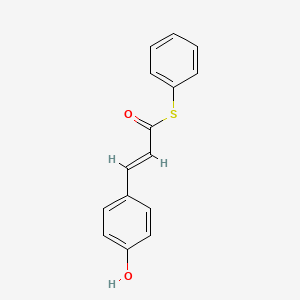
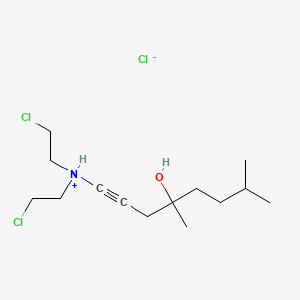
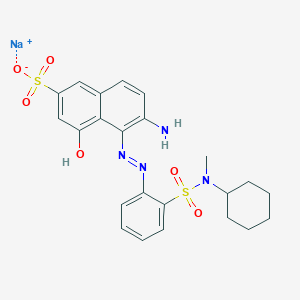
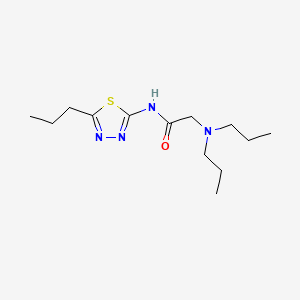

![6-hydroxy-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13738136.png)
![5,11-Dibromo-25,27-dipropoxycalix[4]arene](/img/structure/B13738143.png)

